N-Desmethyl Rosuvastatin Lactone N-Desmethyl Rosuvastatin Lactone
Brand Name: Vulcanchem
CAS No.: 1797419-58-9
VCID: VC0125967
InChI: InChI=1S/C21H24FN3O5S/c1-12(2)19-17(9-8-16-10-15(26)11-18(27)30-16)20(13-4-6-14(22)7-5-13)24-21(23-19)25-31(3,28)29/h4-9,12,15-16,26H,10-11H2,1-3H3,(H,23,24,25)/b9-8+/t15-,16-/m1/s1
SMILES: CC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)NS(=O)(=O)C
Molecular Formula: C21H24FN3O5S
Molecular Weight: 449.497

N-Desmethyl Rosuvastatin Lactone

CAS No.: 1797419-58-9

Cat. No.: VC0125967

Molecular Formula: C21H24FN3O5S

Molecular Weight: 449.497

* For research use only. Not for human or veterinary use.

N-Desmethyl Rosuvastatin Lactone - 1797419-58-9

CAS No. 1797419-58-9
Molecular Formula C21H24FN3O5S
Molecular Weight 449.497
IUPAC Name N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]methanesulfonamide
Standard InChI InChI=1S/C21H24FN3O5S/c1-12(2)19-17(9-8-16-10-15(26)11-18(27)30-16)20(13-4-6-14(22)7-5-13)24-21(23-19)25-31(3,28)29/h4-9,12,15-16,26H,10-11H2,1-3H3,(H,23,24,25)/b9-8+/t15-,16-/m1/s1
Standard InChI Key WSCHZXKSCWERQN-GUFYHEMZSA-N
SMILES CC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)NS(=O)(=O)C

Metabolism and Pharmacokinetics

Formation and Metabolic Pathways

The formation of N-Desmethyl Rosuvastatin Lactone occurs through specific metabolic pathways involving cytochrome P450 (CYP) enzymes. Research indicates that the demethylation of rosuvastatin to form N-desmethyl rosuvastatin is one initial step in this process, followed by lactonization to form the lactone derivative . Alternatively, rosuvastatin may first undergo lactonization to form rosuvastatin lactone, which can subsequently undergo demethylation to yield N-Desmethyl Rosuvastatin Lactone . These parallel pathways highlight the complexity of statin metabolism and the various metabolic intermediates that can form during biotransformation.

Studies comparing the metabolism of statin acids and lactones have demonstrated significant differences in the enzymes involved and the rates of metabolic clearance. For instance, research has shown that the metabolic clearance of rosuvastatin lactone is approximately 64-fold higher than that of rosuvastatin acid . This dramatic difference in clearance rates suggests that lactone forms, including N-Desmethyl Rosuvastatin Lactone, may be cleared more rapidly from the circulation, potentially affecting the duration of action and dosing requirements for rosuvastatin therapy. The metabolic clearance of N-Desmethyl Rosuvastatin Lactone specifically would be expected to follow similar patterns, though potentially with variations due to the absence of the N-methyl group.

The cytochrome P450 enzymes involved in the metabolism of statin lactones differ from those that metabolize the acid forms. While CYP2C enzymes play a critical role in metabolizing statin acids, including rosuvastatin acid, the lactone forms are predominantly metabolized by CYP3A4 . This differential enzyme involvement has important implications for drug-drug interactions, as medications that inhibit or induce CYP3A4 may selectively affect the metabolism of the lactone forms, including N-Desmethyl Rosuvastatin Lactone, without necessarily impacting the metabolism of the acid forms to the same extent.

Comparative Metabolism with Related Compounds

The metabolic properties of N-Desmethyl Rosuvastatin Lactone can be understood in the context of comparative metabolism studies with related statin compounds. Research investigating the metabolism of various statin lactones, including atorvastatin, simvastatin, cerivastatin, fluvastatin, pitavastatin, and rosuvastatin, has revealed distinct patterns that likely apply to N-Desmethyl Rosuvastatin Lactone as well . These comparative studies enable predictions regarding the metabolic behavior of N-Desmethyl Rosuvastatin Lactone based on established patterns observed with structurally similar compounds.

Table 1: Comparative Metabolic Clearance of Statin Acids and Lactones

StatinFold Increase in Lactone vs Acid Clearance
Atorvastatin73-fold
Simvastatin70-fold
Cerivastatin30-fold
Fluvastatin7-fold
Rosuvastatin64-fold
PitavastatinNo significant increase

A notable finding from comparative metabolism research is the substantial difference in metabolic clearance rates between acid and lactone forms of statins . This pattern suggests that N-Desmethyl Rosuvastatin Lactone would likely exhibit accelerated metabolic clearance compared to its acid counterpart, N-desmethyl rosuvastatin. The implications of this enhanced clearance include reduced systemic exposure to the lactone metabolite and potentially diminished risk of certain adverse effects associated with lactone accumulation.

The metabolic interconversion between acid and lactone forms represents another important aspect of statin pharmacokinetics that applies to N-Desmethyl Rosuvastatin Lactone. Under physiological conditions, statin lactones can undergo hydrolysis to form the corresponding acids, while the acids can undergo lactonization to form lactones . This bidirectional conversion creates a dynamic equilibrium that influences the relative concentrations of these metabolites in circulation. Factors that affect this equilibrium, such as pH, protein binding, and the presence of metabolizing enzymes, can significantly impact the pharmacokinetic profile of rosuvastatin and its metabolites.

A pharmacokinetic study conducted in healthy Chinese volunteers demonstrated that after administration of rosuvastatin, the circulating concentrations of metabolites, including N-desmethyl rosuvastatin and rosuvastatin lactone, were substantially lower than those of the parent compound . This finding suggests that while N-Desmethyl Rosuvastatin Lactone is formed as a metabolite, its concentration in circulation remains relatively low compared to rosuvastatin itself. The study also observed minimal accumulation of rosuvastatin after multiple dosing, with accumulation ratios of 1.23, 0.95, and 1.23 for doses of 5, 10, and 20 mg, respectively .

Analytical Methods and Characterization

Detection Techniques

The detection and quantification of N-Desmethyl Rosuvastatin Lactone in biological matrices and pharmaceutical formulations require sophisticated analytical techniques due to its relatively low concentrations and structural complexity. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) represents the predominant analytical approach for detecting this metabolite in research and clinical settings . The high sensitivity and specificity of LC-MS/MS methods enable accurate quantification of N-Desmethyl Rosuvastatin Lactone even at low concentrations, making this technique invaluable for pharmacokinetic studies and therapeutic drug monitoring.

Pharmacological Properties and Significance

Mechanism of Action

N-Desmethyl Rosuvastatin Lactone, as a metabolite related to rosuvastatin, shares structural similarities with HMG-CoA reductase inhibitors, though its direct pharmacological activity differs from the parent drug. While active rosuvastatin in its acid form functions as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, the lactone forms generally exhibit substantially reduced potency at this target . The conversion to a lactone structure fundamentally alters the compound's ability to mimic the natural substrate (HMG-CoA) and competitively inhibit the enzyme, resulting in diminished direct cholesterol-lowering efficacy compared to the acid form.

The demethylation of rosuvastatin to form N-desmethyl derivatives represents a significant metabolic pathway that influences the pharmacological profile of the drug . The absence of the N-methyl group in N-Desmethyl Rosuvastatin Lactone alters its interaction with metabolizing enzymes, particularly cytochrome P450 enzymes, compared to rosuvastatin lactone . This differential metabolic handling can affect the compound's residence time in the body and its potential for drug-drug interactions. Additionally, the demethylation may modify the compound's interaction with transporters involved in the disposition of statins, potentially influencing its distribution to tissues including the liver, where HMG-CoA reductase inhibition primarily occurs.

Therapeutic Implications

Population-specific variations in rosuvastatin metabolism, including the formation of N-Desmethyl Rosuvastatin Lactone, have significant clinical relevance. For instance, pharmacokinetic studies have suggested that Asian subjects may experience approximately 2-fold higher systemic exposure to rosuvastatin compared to white subjects . These ethnic differences in drug disposition may reflect variations in metabolic enzyme expression, transporter function, or other physiological factors that influence the conversion between rosuvastatin and its metabolites, including N-Desmethyl Rosuvastatin Lactone. Such population-specific variations necessitate careful dose adjustments and monitoring to optimize the benefit-risk ratio of rosuvastatin therapy.

Table 2: Clinical Implications of N-Desmethyl Rosuvastatin Lactone Formation

Clinical ConsiderationImplication
CYP3A4-mediated drug-drug interactionsPotential altered clearance of lactone forms when co-administered with CYP3A4 inhibitors or inducers
Ethnic variations in metabolismPossible contribution to 2-fold higher rosuvastatin exposure in Asian populations
Myotoxicity riskLactone forms may potentially contribute to muscle-related adverse effects through distinct mechanisms
Dosing precisionUnderstanding metabolite formation aids in personalized dosing strategies

Research Applications

Use in Pharmacokinetic Studies

N-Desmethyl Rosuvastatin Lactone serves as an important analytical target in pharmacokinetic studies investigating the disposition and metabolism of rosuvastatin in various populations. The measurement of this metabolite, alongside other rosuvastatin derivatives, provides a more comprehensive understanding of the drug's metabolic fate than monitoring the parent compound alone . In pharmacokinetic research, the quantification of N-Desmethyl Rosuvastatin Lactone in plasma and other biological matrices enables the assessment of metabolic pathways, interindividual variability in metabolism, and the influence of factors such as genetics, concurrent medications, and disease states on rosuvastatin biotransformation.

The development and validation of analytical methods for N-Desmethyl Rosuvastatin Lactone quantification represent significant contributions to rosuvastatin pharmacokinetic research . These methods typically employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques that can selectively identify and quantify this metabolite even in the presence of structurally similar compounds. The availability of deuterated standards, such as N-Desmethyl Rosuvastatin Lactone-d6, further enhances the accuracy and precision of these analytical methods, enabling reliable quantification of the metabolite in complex biological matrices.

Pharmacokinetic studies incorporating measurements of N-Desmethyl Rosuvastatin Lactone have contributed valuable insights into population-specific variations in rosuvastatin disposition . For example, research investigating rosuvastatin pharmacokinetics in Chinese subjects has included assessments of metabolite formation, providing data that complement findings from studies in other ethnic groups. These comparative pharmacokinetic analyses help explain the observed differences in rosuvastatin exposure between Asian and non-Asian populations, supporting the recommendation for lower initial doses in Asian patients to maintain a favorable benefit-risk balance.

The evaluation of N-Desmethyl Rosuvastatin Lactone formation and clearance in special populations, such as patients with hepatic or renal impairment, elderly individuals, or those with specific genetic polymorphisms affecting drug-metabolizing enzymes, provides critical information for dosing adjustments and risk assessment . By including this metabolite in comprehensive pharmacokinetic analyses, researchers can develop more refined models of rosuvastatin disposition that account for the full complexity of its metabolic pathways. These detailed pharmacokinetic models support evidence-based decisions regarding dosage modifications, monitoring requirements, and contraindications for rosuvastatin therapy in diverse clinical scenarios.

Future Research Directions

Future research involving N-Desmethyl Rosuvastatin Lactone presents numerous opportunities for advancing our understanding of statin pharmacology, metabolism, and personalized therapeutic approaches. One promising direction involves more detailed characterization of the specific pharmacological activities of this metabolite, including its direct effects on HMG-CoA reductase, potential contributions to pleiotropic statin benefits, and possible role in adverse effects such as myotoxicity . Such investigations would require the synthesis of pure N-Desmethyl Rosuvastatin Lactone for use in in vitro and in vivo studies, enabling precise assessment of its pharmacological profile independent of the parent drug and other metabolites.

The exploration of genetic factors influencing the formation and clearance of N-Desmethyl Rosuvastatin Lactone represents another valuable research direction. Genetic polymorphisms affecting the expression and function of metabolizing enzymes, particularly cytochrome P450 enzymes, may significantly impact the conversion between rosuvastatin and its various metabolites, including N-Desmethyl Rosuvastatin Lactone . Pharmacogenomic studies correlating these genetic variations with metabolite levels and clinical outcomes could identify genetic markers predictive of rosuvastatin response and adverse event risk, supporting more personalized approaches to statin therapy.

Innovative analytical approaches for detecting and quantifying N-Desmethyl Rosuvastatin Lactone in various biological matrices would facilitate more comprehensive pharmacokinetic and pharmacodynamic studies. The development of highly sensitive, specific, and high-throughput methods could enable detailed metabolic profiling in large patient populations, providing robust data on interindividual variability in rosuvastatin metabolism . Additionally, advances in imaging techniques that could visualize the tissue distribution of rosuvastatin and its metabolites, including N-Desmethyl Rosuvastatin Lactone, would provide valuable insights into the regional disposition of these compounds within the body.

The potential application of N-Desmethyl Rosuvastatin Lactone or structural derivatives as therapeutic agents themselves represents a speculative but intriguing research direction. While lactone forms generally exhibit reduced HMG-CoA reductase inhibitory activity compared to their acid counterparts, they may possess other pharmacological properties that could be therapeutically beneficial . The systematic exploration of structure-activity relationships based on the N-Desmethyl Rosuvastatin Lactone scaffold, potentially incorporating strategic modifications to enhance stability, bioavailability, or specific pharmacological activities, could lead to the development of novel compounds with optimized therapeutic properties.

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